(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
(17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is a complex organic compound with a unique structure. This compound is part of the steroid family, which is known for its significant biological activities. Steroids are essential in various physiological processes, including hormone regulation and cellular signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core.
Hydroxylation: Introduction of the hydroxyl group at the 17th position.
Methylation: Addition of methyl groups at the 6th and 13th positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to increase reaction efficiency and yield. The process is optimized to ensure purity and consistency, which is crucial for its applications in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Various substitution reactions can occur, where functional groups are replaced by others, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its role in cellular processes and hormone regulation. It serves as a model compound for understanding steroid function and metabolism.
Medicine
Medically, (17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one is investigated for its potential therapeutic effects. It may be used in developing treatments for hormonal imbalances and other conditions.
Industry
Industrially, the compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors and enzymes. It can modulate cellular pathways by binding to these targets, leading to changes in gene expression and protein activity. The exact pathways depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known steroid with a similar core structure but different functional groups.
Testosterone: Another steroid with distinct biological functions.
Estradiol: A steroid hormone with a similar structure but different activity.
Uniqueness
What sets (17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one apart is its specific arrangement of functional groups and stereochemistry. This unique structure gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
72205-40-4 |
---|---|
Molecular Formula |
C19H28O2 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17S)-17-hydroxy-6,13-dimethyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H28O2/c1-11-9-16-14(13-4-3-12(20)10-15(11)13)7-8-19(2)17(16)5-6-18(19)21/h10-11,13-14,16-18,21H,3-9H2,1-2H3/t11-,13+,14+,16+,17-,18-,19-/m0/s1 |
InChI Key |
IADMIEQJGFYVBM-ZKLJSNIQSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@H]3O)C)[C@@H]4C1=CC(=O)CC4 |
Canonical SMILES |
CC1CC2C(CCC3(C2CCC3O)C)C4C1=CC(=O)CC4 |
Origin of Product |
United States |
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